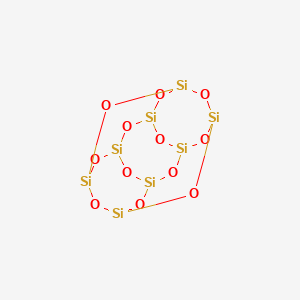
3beta,4beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta,4beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid, also known as UDCA (Ursodeoxycholic acid), is a naturally occurring bile acid that has been used for centuries in traditional medicine. It is commonly found in the bile of bears and other mammals and has been used to treat a variety of ailments, including liver and digestive disorders. In recent years, UDCA has gained attention in the scientific community for its potential therapeutic benefits in various diseases.
Aplicaciones Científicas De Investigación
Hydrogen-Bonded Aggregations
Research on oxo-cholic acids, which are structurally related to 3β,4β,7α,12α-Tetrahydroxy-5β-cholan-24-oic Acid, reveals the significance of hydrogen-bonded aggregations in their crystal structures. These structures display various supramolecular architectures dominated by networks of cooperative O-H...O hydrogen bonds forming different packing motifs, often supported by weaker C-H...O interactions (Bertolasi et al., 2005).
Bile Acid Synthesis
The synthesis of 24-nor-5α-cholic acid and its 3β-isomer has been explored to aid in identifying trihydroxy acidic metabolites derived from beta-sitosterol. This synthesis involves various transformations, indicating the complex nature of bile acid biosynthesis (Shalon & Elliott, 1976).
Dehydration Products of Chenodeoxycholic Acid
Studies on the dehydration products of chenodeoxycholic acid, such as 3α-Hydroxy-5β,14β-chol-8-en-24-oic acid and its isomer, help in understanding the chemical transformations that bile acids undergo. These findings contribute to our knowledge of bile acid chemistry and metabolism (Harano et al., 1977).
Bile Acid Identification in Cholestasis
The identification of novel bile acids in serum and urine, especially in cholestasis, has led to the discovery of compounds such as 3β,7α-dihydroxy-5β-cholan-24-oic acid. This research provides insights into the metabolism of bile acids in pathological conditions (Summerfield et al., 1976).
Coenzyme A Ester Synthesis
The synthesis of Coenzyme A esters of bile acids, like 3α,7α,12α-trihydroxy- and 3α,7α-dihydroxy-24-oxo-5β-cholestan-26-oic acids, is crucial for studying bile acid biosynthesis and metabolism (Kurosawa et al., 2001).
Comparative Studies of Bile Salts
Research into bile salts of different species, including Arapaima gigas, has led to the identification of unique bile salts, providing valuable data on the diversity and evolution of bile acid structures in different organisms (Haslewood & Tökes, 1972).
Electrochemical Oxidation of Bile Acids
Studies on the electrochemical oxidation of cholic acid and related compounds demonstrate the potential of electrochemical methods in modifying bile acid structures, which can be essential for understanding their biological functions and interactions (Medici et al., 2001).
Propiedades
Número CAS |
129099-70-3 |
|---|---|
Nombre del producto |
3beta,4beta,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid |
Fórmula molecular |
C24H40O6 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3S,4R,5S,7R,8R,9S,10R,12S,13R,14S,17R)-3,4,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O6/c1-12(4-7-20(28)29)13-5-6-14-21-15(11-19(27)24(13,14)3)23(2)9-8-17(25)22(30)16(23)10-18(21)26/h12-19,21-22,25-27,30H,4-11H2,1-3H3,(H,28,29)/t12-,13-,14+,15+,16-,17+,18-,19+,21+,22-,23-,24-/m1/s1 |
Clave InChI |
WGGZRKVUOFMQHM-VCELIZGUSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H]([C@@H]4O)O)C)O)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4O)O)C)O)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4O)O)C)O)O)C |
Descripción física |
Solid |
Sinónimos |
3b,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)




![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)

![3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)